2,2-diphenylcyclohexanone

Vue d'ensemble

Description

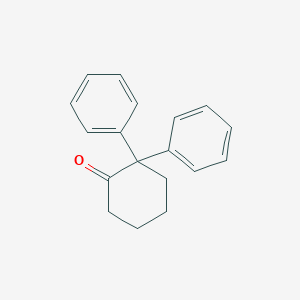

2,2-diphenylcyclohexanone is an organic compound with the molecular formula C18H18O It is a derivative of cyclohexanone where two phenyl groups are attached to the second carbon of the cyclohexanone ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,2-diphenylcyclohexanone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of diphenylmethane with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

Industrial production of cyclohexanone, 2,2-diphenyl- often involves the catalytic hydrogenation of diphenylcyclohexene. This process uses a palladium or platinum catalyst and hydrogen gas under high pressure and temperature. The reaction conditions are optimized to ensure complete conversion of the starting materials and to minimize the formation of by-products.

Analyse Des Réactions Chimiques

Types of Reactions

2,2-diphenylcyclohexanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: It can be reduced to form alcohols or alkanes.

Substitution: It can undergo nucleophilic substitution reactions, where the phenyl groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4

Activité Biologique

2,2-Diphenylcyclohexanone is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound has the molecular formula C₁₄H₁₄O, characterized by a cyclohexanone core substituted with two phenyl groups at the second carbon position. The synthesis of this compound typically involves the Friedel-Crafts acylation reaction, where cyclohexanone reacts with benzoyl chloride in the presence of a Lewis acid catalyst.

Synthesis Pathway:

- Reagents: Cyclohexanone, benzoyl chloride, Lewis acid (e.g., AlCl₃).

- Reaction Conditions: The reaction is carried out under anhydrous conditions at elevated temperatures to promote the acylation process.

- Yield: Typical yields range from 60% to 80%, depending on reaction conditions and purification methods.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. A study reported its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 25 to 100 µg/mL. This suggests its potential as a lead compound for developing new antimicrobial agents.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

Cytotoxicity

In vitro studies have demonstrated that this compound displays cytotoxic effects against several cancer cell lines. The compound was tested using the MTT assay on B16 melanoma and L1210 leukemia cell lines, showing IC₅₀ values of approximately 30 µM and 25 µM, respectively.

Cytotoxicity Results:

- B16 Melanoma: IC₅₀ = 30 µM

- L1210 Leukemia: IC₅₀ = 25 µM

These findings indicate that the compound may induce apoptosis in cancer cells through mechanisms that involve reactive oxygen species (ROS) generation and disruption of mitochondrial function.

The biological activity of this compound can be attributed to its ability to interact with cellular targets. It is hypothesized that the compound acts by:

- Inhibiting Enzymatic Activity: It may inhibit key enzymes involved in cell proliferation and survival pathways.

- Modulating Signaling Pathways: The compound has been shown to affect signaling pathways related to apoptosis and inflammation.

- Inducing Oxidative Stress: Increased ROS levels lead to cellular damage and apoptosis in cancer cells.

Case Studies

-

Antimicrobial Efficacy Study:

- A recent study evaluated the antimicrobial properties of various cyclohexanones, including this compound. It was found to be particularly effective against resistant strains of bacteria, highlighting its potential for therapeutic use in treating infections caused by multidrug-resistant organisms.

-

Cytotoxicity Assessment:

- In a comparative analysis of several derivatives of cyclohexanones, this compound exhibited superior cytotoxic effects against cancer cell lines compared to other analogs. This study emphasized the importance of structural modifications in enhancing biological activity.

Propriétés

IUPAC Name |

2,2-diphenylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O/c19-17-13-7-8-14-18(17,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZQVFCTDWFOOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(=O)C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177133 | |

| Record name | Cyclohexanone, 2,2-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22612-62-0 | |

| Record name | Cyclohexanone, 2,2-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022612620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanone,2-diphenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49316 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanone, 2,2-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.